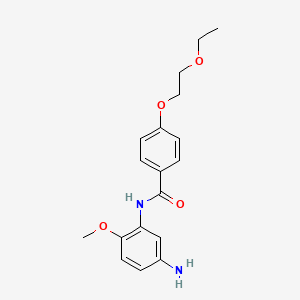

N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-3-23-10-11-24-15-7-4-13(5-8-15)18(21)20-16-12-14(19)6-9-17(16)22-2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSJNRFFMPEYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Substituted Benzoic Acid Precursors

The initial step involves synthesizing the key benzoic acid derivatives that serve as the backbone for subsequent amide coupling:

Fischer Esterification:

Aromatic carboxylic acids are converted into methyl esters by refluxing with methanol in the presence of an acid catalyst, typically sulfuric acid, to facilitate ester formation.O-Alkylation of Hydroxybenzoic Acids:

The phenolic hydroxyl groups are selectively alkylated using 1-bromo-2-ethoxyethane or similar halogenated ethoxy derivatives under basic conditions (potassium carbonate in acetone). This step introduces the 2-ethoxyethoxy substituent.Hydrolysis of Esters:

The methyl esters are hydrolyzed with aqueous sodium hydroxide to regenerate the free carboxylic acids, which are then purified for coupling.

Research Data:

A detailed protocol involves refluxing substituted acids with methyl alcohol and sulfuric acid, followed by base hydrolysis, yielding high purity benzoic acids with ether functionalities suitable for coupling.

Preparation of the Amine Intermediates

The amino phenylpiperazine derivatives are synthesized via:

N-Alkylation of Phenylpiperazine:

Phenylpiperazine is reacted with halogenated alkyl chains (e.g., 4-bromobutyl derivatives) under basic conditions to afford N-alkylated piperazine intermediates.Introduction of Fluoroalkoxy Groups:

Phenolic groups are alkylated with 1-bromo-2-fluoroethane or similar reagents to incorporate the 2-ethoxyethoxy group.Hydrazine-Mediated Conversion (if applicable):

For certain derivatives, hydrazine treatment facilitates transformation into amino compounds, as reported in related benzamide syntheses.

Research Data:

The use of potassium carbonate in acetone for O-alkylation, followed by hydrazine reflux for amine formation, has proven effective, with yields ranging from moderate to high depending on the substituents.

Amide Bond Formation

The core benzamide linkage is formed via:

Coupling of Amine and Acid Derivatives:

The amino phenylpiperazine intermediates are coupled with the synthesized benzoic acids using carbodiimide coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) in dichloromethane or dimethylformamide (DMF).Activation of Carboxylic Acids:

Alternatively, acid chlorides can be generated by refluxing acids with thionyl chloride (SOCl₂), which are then reacted with amines to form the amide bond under mild conditions.Purification:

The resulting benzamides are purified via recrystallization or chromatography and converted into oxalic acid salts for biological evaluation.

Research Data:

The use of DCC-mediated coupling provides high yields and purity, with reaction times typically around 12-24 hours at room temperature.

Final Functionalization and Purification

Salt Formation:

The free benzamide compounds are often converted into their oxalic acid salts to improve solubility and stability for biological testing.Characterization:

Techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compounds.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

Reduction: The nitro group can be reduced back to an amino group using reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Sodium ethoxide (NaOEt) or other strong nucleophiles.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is studied for its potential interactions with macromolecules. It may inhibit specific enzymes or bind to receptors, influencing biochemical pathways. Its ability to intercalate into DNA suggests potential implications in gene expression modulation.

Medicine

The compound is investigated for therapeutic properties, particularly its anti-inflammatory and anticancer activities. Studies have indicated that it may modulate enzyme activity and affect cellular signaling pathways, making it a candidate for drug development .

Case Studies and Research Findings

- Anti-Cancer Activity : A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through enzyme inhibition.

- Anti-Inflammatory Properties : Another research focused on its role in reducing inflammation markers in vitro. The compound showed promise in modulating inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Biochemical Interactions : Research has shown that this compound can interact with specific protein targets involved in disease pathways. Understanding these interactions can lead to the development of targeted therapies .

Mechanism of Action

The mechanism by which N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include benzamides with variations in the substituents on the phenyl ring and the amide side chain. Key examples are:

Key Observations :

- Hydrophilicity : The 2-ethoxyethoxy group in the target compound enhances hydrophilicity compared to the 4-methoxy group in its analog . This may improve solubility but could affect metabolic stability.

- Amino Group Positioning: The 5-amino group on the methoxyphenyl ring is conserved in both the target compound and CI-994, a known HDAC inhibitor, suggesting a shared mechanism of action .

Pharmacological and Physicochemical Properties

Mechanistic Insights :

- The 5-amino-2-methoxyphenyl group in the target compound mirrors CI-994’s 2-aminophenyl motif, critical for HDAC binding .

- The 2-ethoxyethoxy chain may enhance blood-brain barrier penetration compared to CI-994’s acetylated amino group.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant studies and data.

- Molecular Formula : C₁₈H₂₂N₂O₄

- Molecular Weight : 330.39 g/mol

- Structure : The compound features an amine group, a benzamide structure, and two ethoxy groups, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

- Receptor Binding : It may interact with cellular receptors, influencing downstream signaling pathways.

- DNA Intercalation : The compound could intercalate into DNA, potentially affecting gene expression and cellular functions.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound exhibits antimicrobial and anticancer activities. Research has shown that compounds with similar structures can inhibit the replication of viruses and bacteria, as well as exhibit cytotoxic effects on cancer cells .

Proteomics Research

The compound has been investigated for its role in proteomics research, where it may interact with specific proteins or enzymes. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications in diseases where protein modulation is crucial.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for elucidating the biological effects of this compound. SAR studies have shown that modifications to the phenyl rings and amide nitrogen significantly affect the compound's affinity for biological targets. For example, the presence of methoxy groups at specific positions on the aromatic rings enhances biological activity .

| Modification | Effect on Activity |

|---|---|

| Removal of methoxy group | Loss of activity |

| Substitution at amide nitrogen | Altered binding affinity |

Case Studies

- Antiviral Activity : A study on related compounds demonstrated that modifications led to significant antiviral activity against HIV-1 by inhibiting the viral infectivity factor (Vif), which is crucial for viral replication .

- Immunomodulatory Effects : In murine models, compounds structurally related to this compound have been shown to enhance immune responses when used as co-adjuvants in vaccination studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling reactions using 4-(2-ethoxyethoxy)benzoic acid and 5-amino-2-methoxyaniline, employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity ≥98% can be confirmed via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) .

Q. How can the structural identity of this benzamide derivative be confirmed?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify substituent positions (e.g., methoxy, ethoxyethoxy, and amino groups).

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and analyze using SHELX software for structure refinement .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]: ~359.17 g/mol) .

Q. What spectroscopic techniques are suitable for analyzing its photophysical properties?

- Methodological Answer : Conduct UV-Vis spectroscopy (λmax in methanol: ~280–320 nm due to aromatic π→π* transitions) and spectrofluorometry (excitation/emission maxima dependent on solvent polarity). For fluorescence quantum yield, use quinine sulfate as a reference standard .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential biological targets?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., ethoxyethoxy chain length, methoxy position) and test against targets like histone deacetylases (HDACs) or PARP-1.

- In vitro assays : Use enzyme inhibition assays (e.g., HDAC activity via fluorogenic substrates) or cell viability assays (e.g., IC50 in cancer cell lines).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with HDAC or PARP-1 active sites, referencing benzamide-based inhibitors like MS-275 .

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration using LC-MS/MS.

- Tissue-specific activity : Compare regional efficacy (e.g., brain vs. peripheral tissues) via immunohistochemistry or qPCR for target gene expression, as seen in HDAC inhibitor studies .

- Dose optimization : Conduct dose-response studies in animal models to identify thresholds for therapeutic vs. toxic effects.

Q. How can computational methods enhance the design of derivatives with improved selectivity?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity.

- Molecular dynamics simulations : Analyze ligand-protein stability (e.g., HDAC-ligand complexes over 100 ns trajectories) to identify critical binding residues.

- ADMET prediction : Tools like SwissADME or ProTox-II to prioritize derivatives with optimal solubility and low toxicity .

Q. What experimental approaches are recommended for studying its mechanism of action in epigenetic regulation?

- Methodological Answer :

- Chromatin immunoprecipitation (ChIP) : Probe histone acetylation (e.g., Ac-H3) at gene promoters (e.g., RELN or GAD67) in neuronal cell lines.

- RNA-seq : Profile transcriptomic changes post-treatment to identify dysregulated pathways.

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Q. How can researchers address discrepancies in fluorescence data across different solvent systems?

- Methodological Answer :

- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane, methanol) to assess intramolecular charge transfer (ICT) effects.

- Quantum mechanical calculations : Use TD-DFT (e.g., Gaussian 09) to model excited-state behavior and validate experimental λem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.